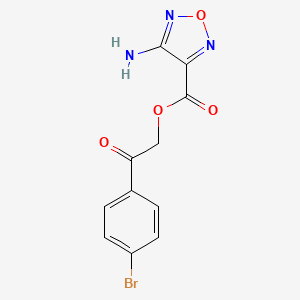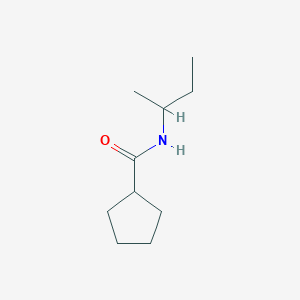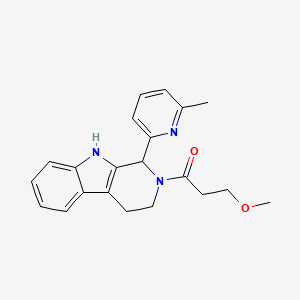![molecular formula C26H25N3O2 B6077377 {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6077377.png)
{1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone, also known as BPNM, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. BPNM is a synthetic compound that belongs to the class of benzimidazole derivatives and has been found to exhibit promising anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone is not fully understood, but it has been proposed that {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival (Li et al., 2019).
Biochemical and Physiological Effects
{1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone has been found to exhibit cytotoxic effects on cancer cells by inducing cell cycle arrest and apoptosis. {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone has also been found to inhibit the production of pro-inflammatory cytokines, which could potentially be beneficial in the treatment of inflammatory diseases. However, the biochemical and physiological effects of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone on normal cells and tissues have not been fully elucidated.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone has also been found to exhibit promising anti-cancer and anti-inflammatory properties, which could potentially be useful in the development of new therapeutic agents. However, one limitation of using {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in the treatment of diseases.
Zukünftige Richtungen
There are several future directions for research on {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone. One direction is to further elucidate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to investigate the biochemical and physiological effects of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone on normal cells and tissues, which could provide insights into its safety and toxicity. Additionally, further studies are needed to investigate the efficacy of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone in animal models and clinical trials, which could provide insights into its potential use in the treatment of diseases.
Conclusion
In conclusion, {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone is a synthetic compound that exhibits promising anti-cancer and anti-inflammatory properties. The synthesis of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone involves the condensation reaction of 1-naphthylamine and 3-(1H-benzimidazol-1-yl)propanoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone has been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. However, the mechanism of action of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone is not fully understood, and further research is needed to investigate its potential therapeutic applications.
Synthesemethoden
The synthesis of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone involves the condensation reaction of 1-naphthylamine and 3-(1H-benzimidazol-1-yl)propanoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the acylation of the reduced intermediate with piperidin-3-ylcarbonyl chloride. The chemical structure of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
{1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In a study conducted by Zhang et al. (2018), {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone was shown to inhibit the growth of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. Another study by Wang et al. (2019) demonstrated that {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone could inhibit the growth of breast cancer cells by inducing apoptosis and suppressing cell migration and invasion. {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Li et al., 2019).
Eigenschaften
IUPAC Name |
3-(benzimidazol-1-yl)-1-[3-(naphthalene-1-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c30-25(14-16-29-18-27-23-12-3-4-13-24(23)29)28-15-6-9-20(17-28)26(31)22-11-5-8-19-7-1-2-10-21(19)22/h1-5,7-8,10-13,18,20H,6,9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZRJDWCDCRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)
![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6077308.png)

![N-(4-{[(4-oxo-1,3-thiazolidin-5-ylidene)amino]sulfonyl}phenyl)acetamide](/img/structure/B6077328.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B6077329.png)
![2-chloro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]isonicotinamide](/img/structure/B6077336.png)

![N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B6077342.png)


![6-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B6077371.png)

![2-(allylthio)-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6077392.png)
![3-methyl-N-1-naphthyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6077396.png)